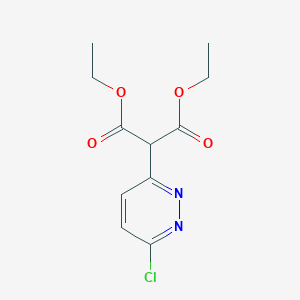
Diethyl 2-(6-chloropyridazin-3-yl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-(6-chloropyridazin-3-yl)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the 6th position and a diethyl malonate moiety at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(6-chloropyridazin-3-yl)malonate typically involves the reaction of 6-chloropyridazine with diethyl malonate in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. Common bases used in this reaction include sodium ethoxide or potassium carbonate. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, solvent recovery and recycling processes are implemented to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions
Diethyl 2-(6-chloropyridazin-3-yl)malonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridazine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester groups in the malonate moiety can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols, typically in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.
Condensation Reactions: Aldehydes or ketones, often in the presence of a catalyst such as piperidine.
Major Products Formed
Nucleophilic Substitution: Substituted pyridazine derivatives.
Hydrolysis: Diethyl malonate derivatives with carboxylic acid groups.
Condensation Reactions: Complex organic molecules with extended conjugation or ring systems.
科学的研究の応用
Diethyl 2-(6-chloropyridazin-3-yl)malonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors in the body.
Material Science: It is utilized in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of Diethyl 2-(6-chloropyridazin-3-yl)malonate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The presence of the chlorine atom and the malonate moiety can influence its binding affinity and selectivity towards these molecular targets. Detailed studies on its mechanism of action are often conducted using techniques such as molecular docking and enzyme assays .
類似化合物との比較
Similar Compounds
- Diethyl malonate
- Dimethyl malonate
- Ethyl acetoacetate
Uniqueness
Diethyl 2-(6-chloropyridazin-3-yl)malonate is unique due to the presence of the 6-chloropyridazine ring, which imparts distinct chemical properties and reactivity compared to other malonate derivatives. This uniqueness makes it a valuable compound in the synthesis of specialized organic molecules and potential pharmaceuticals .
特性
分子式 |
C11H13ClN2O4 |
|---|---|
分子量 |
272.68 g/mol |
IUPAC名 |
diethyl 2-(6-chloropyridazin-3-yl)propanedioate |
InChI |
InChI=1S/C11H13ClN2O4/c1-3-17-10(15)9(11(16)18-4-2)7-5-6-8(12)14-13-7/h5-6,9H,3-4H2,1-2H3 |
InChIキー |
GATVORHVBUOUFU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=NN=C(C=C1)Cl)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


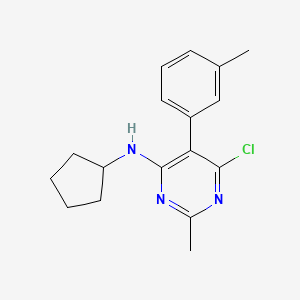
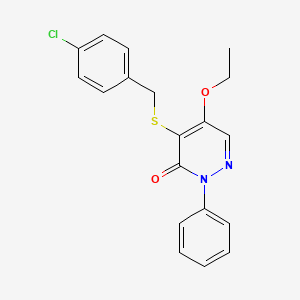
![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)
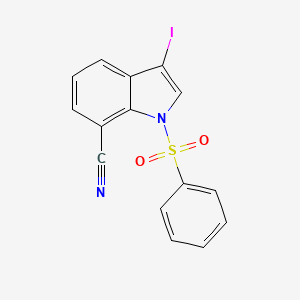
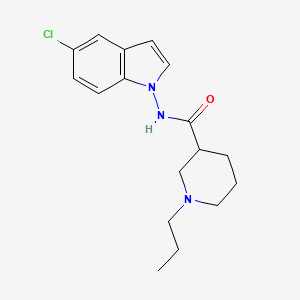
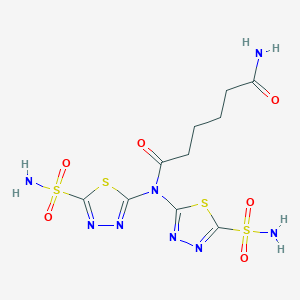
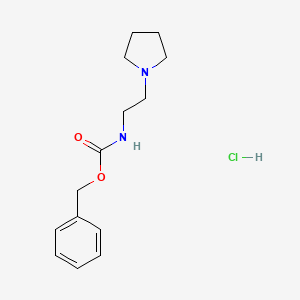
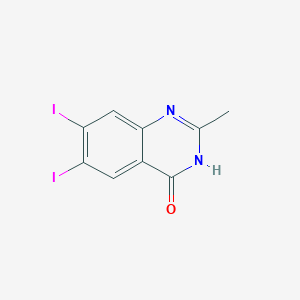
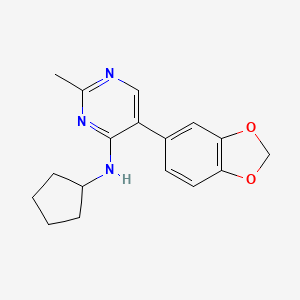
![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)
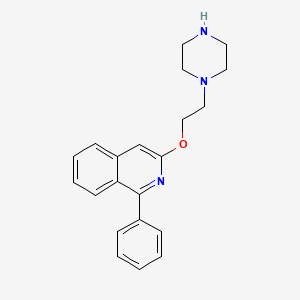

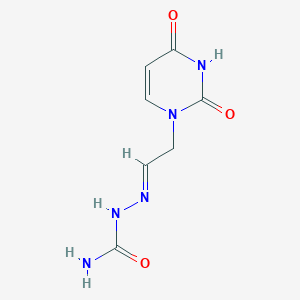
![7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916352.png)
